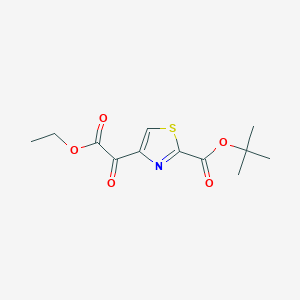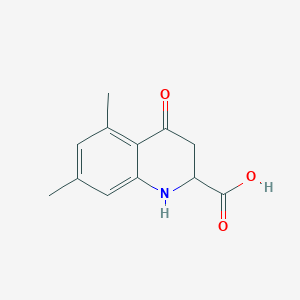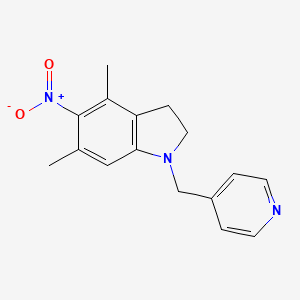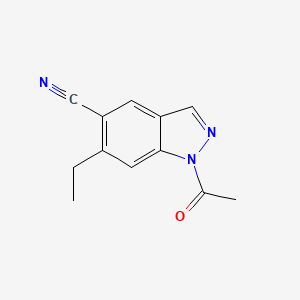
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentyl ring, a dimethylamino group, and a pyridine ring with a carboxylic acid and a ketone group
Preparation Methods
The synthesis of 1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with dimethylamine to form the cyclopentyl-dimethylamino intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to introduce the pyridine ring and the carboxylic acid group. The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives with additional functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used as a tool to investigate the mechanisms of action of various biological pathways.
Medicine: The compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclopentyl-5-(dibenzylamino)-1-phenyl-3-pentyn-1-ol: This compound has a similar cyclopentyl and amino group but differs in the presence of a phenyl and pentyn group.
1-Cyclopentyl-5-dimethylamino-1-phenyl-pent-3-yn-1-ol: This compound also contains a cyclopentyl and dimethylamino group but has a different overall structure with a phenyl and pentyn group.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)11-7-9(13(17)18)8-15(12(11)16)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
JEOMYAYYMPSXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CN(C1=O)C2CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



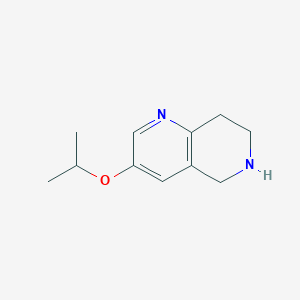
![5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride](/img/structure/B13872454.png)
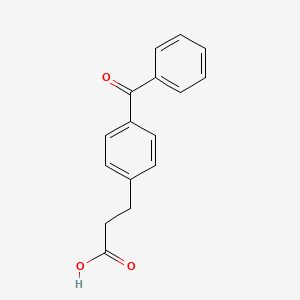
![Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate](/img/structure/B13872459.png)
![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)




